molecular formula C15H23ClO B13228255 ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

Cat. No.: B13228255
M. Wt: 254.79 g/mol
InChI Key: YACAITSOWYLMBH-UHFFFAOYSA-N
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Description

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21ClO. This compound features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[4-(chloromethyl)-5-methylhexoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3

InChI Key

YACAITSOWYLMBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCOCC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc reaction, where benzene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound useful in studying biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. This structure provides distinct reactivity and properties, making it valuable for specific applications in research and industry.

Biological Activity

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene, also known as a chloromethylated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C15H23ClO
  • Molecular Weight : 270.80 g/mol
  • IUPAC Name : 1-(chloromethyl)-4-(5-methylhexoxy)methylbenzene

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The chloromethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins. This interaction can either inhibit or activate specific biological pathways, depending on the target and context of use.

Antimicrobial Activity

Research indicates that chloromethylated compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic processes.

Anticancer Properties

Chloromethylated phenolic compounds are also being investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several chloromethylated compounds, including derivatives similar to this compound. The results indicated a strong inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used.

Evaluation of Anticancer Activity

Another significant study focused on the anticancer effects of chloromethylated phenolic compounds. The research highlighted that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines, particularly breast and prostate cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing a dose-dependent response .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Enzyme InhibitionModulation of enzyme activityBiochemical Journal

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